molecular formula C12H13N3O2 B15057943 2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide

2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide

Cat. No.: B15057943
M. Wt: 231.25 g/mol
InChI Key: PYSQXLVUIFBGKN-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide (CAS 1334487-88-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of multi-target epigenetic therapies. With a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol, this oxazole-carboxamide derivative is designed around a heterocyclic core structure that is frequently explored for its potential to interact with key biological targets . The compound's structure incorporates a 2-aminophenyl substituent, a feature common in pharmacologically active molecules.Research into structurally related compounds, specifically those containing the 3,5-dimethyloxazole moiety, indicates potential as a dual inhibitor of epigenetic modifiers, such as Histone Deacetylases (HDAC) class I (including HDAC-1, -2, and -3) and Bromodomain-containing protein 4 (BRD4) . This dual-action, or polypharmacology, approach is a promising strategy to combat viral infections and certain cancers by disrupting multiple pathways involved in viral replication and host cell gene expression. The 2-aminobenzamide subunit is associated with HDAC inhibition, while the dimethyloxazole group can mimic acetylated lysine, potentially interfering with BRD4's recognition of acetylated histone tails . As such, this compound serves as a valuable chemical tool for researchers investigating the complex mechanisms of epigenetic regulation and for developing novel hybrid therapeutic agents.This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(2-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-5-3-4-6-9(8)13/h3-6H,13H2,1-2H3,(H,14,16)

InChI Key

PYSQXLVUIFBGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide typically involves the cyclization of 2-aminophenyl derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-aminophenylamine with 2,4-dimethyl-5-carboxylic acid oxazole under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives with Varied Substituents

5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Structural Differences: Replaces the 2-aminophenyl group with a 4-ethoxyphenyl group. Incorporates a triazole ring linked to the oxazole via a methyl group. Substitutes the N-methyl carboxamide with a 2-fluorophenyl-attached carboxamide.
  • The fluorine atom on the phenyl ring may increase metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Reactivity : Unlike the target compound, the triazole moiety introduces additional sites for hydrogen bonding and metal coordination, which could influence biological activity .
2-(2-Aminophenyl)-4-oxazolecarboxaldehyde ()
  • Structural Differences :
    • Replaces the carboxamide group with a carboxaldehyde.
  • Functional Implications :
    • The aldehyde group is highly electrophilic, making this compound more reactive in nucleophilic additions (e.g., forming Schiff bases).
    • Increased toxicity risk compared to the carboxamide, which is less reactive and more stable under physiological conditions .

Isoxazolecarboxamides and Azo-Linked Analogues

5-(4-Methoxyphenyl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-3-isoxazolecarboxamide ()
  • Structural Differences :
    • Uses an isoxazole ring (oxygen at position 2) instead of oxazole (oxygen at position 1).
    • Incorporates a diazenyl (azo) group linking two aromatic rings.
  • Functional Implications: The azo group may confer photochromic properties or susceptibility to reductive cleavage, limiting its use in oxidative environments.
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Structural Differences: Replaces the oxazole with a triazole ring. Introduces an acetylphenyl group instead of the aminophenyl.
  • Functional Implications: The acetyl group could serve as a metabolic liability (e.g., hydrolysis or conjugation).

Pesticide-Related Heterocycles

Etaconazole and Propiconazole ()
  • Structural Differences :
    • Feature 1,2,4-triazole cores with chlorophenyl and dioxolan groups.
  • Functional Implications :
    • These compounds are fungicides, leveraging triazole’s ability to inhibit cytochrome P450 enzymes. The target compound’s oxazole core lacks this mode of action but may share similar lipophilicity for cellular uptake .

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